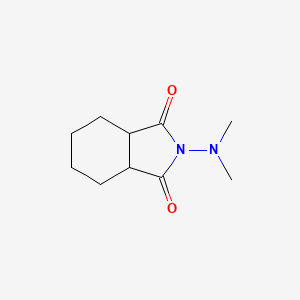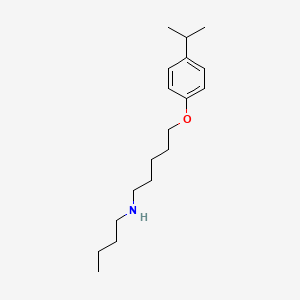
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmcc, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and controlled manner. In
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs and therapies for the treatment of cancer. This compound has been shown to have potent anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. It has been shown to induce DNA damage and oxidative stress, which can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity and potency. This compound has been shown to have potent anti-cancer properties, and it can be used to selectively target cancer cells while sparing normal cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One area of research is in the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, this compound could be studied for its potential applications in other areas of scientific research, such as drug delivery and gene therapy.
Synthesemethoden
The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves a series of chemical reactions that begin with the condensation of 4-bromo-2-nitrophenylamine and morpholine-4-carbothioamide. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to produce the final compound, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Eigenschaften
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S2/c18-12-1-6-16(15(11-12)17(25)20-7-9-23-10-8-20)24-26(21,22)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDXWPCELSRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
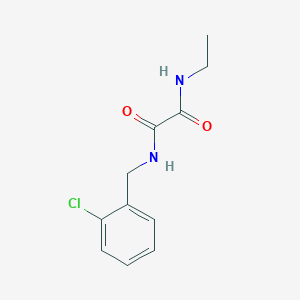
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
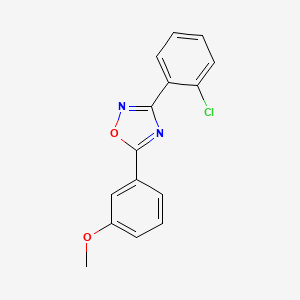
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
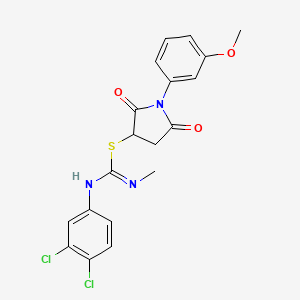
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
